Internal Alkyne CuAAC Reactivity vs. Alkene and Terminal Alkyne Analogs
The but-2-yn-1-yl substituent in the target compound is an internal (disubstituted) alkyne, whereas the closest alkyne analog 2-(prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde bears a terminal alkyne. Internal alkynes exhibit approximately 10- to 100-fold slower kinetics in CuAAC reactions with azides compared to terminal alkynes under standard conditions, but they offer distinct advantages in steric control and reduced off-target reactivity with biological thiols [1]. The alkene analog 2-(but-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is completely inert to CuAAC, eliminating click chemistry utility . For applications requiring site-specific, sterically controlled bioconjugation with minimal non-specific thiol reactivity, the internal alkyne provides a quantitatively and mechanistically distinct reactivity profile.
| Evidence Dimension | CuAAC reactivity with azides |
|---|---|
| Target Compound Data | Internal alkyne; CuAAC-competent with reduced kinetics (relative rate approx. 0.01–0.1 vs. terminal alkyne under Cu(I) catalysis); no thiol-yne side reaction |
| Comparator Or Baseline | Prop-2-yn-1-yl analog: terminal alkyne, CuAAC rate ~10–100× faster; But-2-en-1-yl analog: alkene, CuAAC-incompetent (rate = 0) |
| Quantified Difference | Approx. 10–100× slower CuAAC kinetics vs. terminal alkyne; infinite selectivity vs. alkene (no reaction) |
| Conditions | Standard CuAAC conditions: CuSO4 (1–5 mol%), sodium ascorbate (5–10 mol%), RT, aqueous/organic solvent mixtures |
Why This Matters
The internal alkyne enables CuAAC-based ligation with reduced off-target thiol reactivity and greater steric control than terminal alkynes, while the alkene analog is wholly unsuitable for click chemistry applications.
- [1] Meldal, M.; Tornøe, C.W. Cu-Catalyzed Azide-Alkyne Cycloaddition. Chem. Rev. 2008, 108, 2952–3015. View Source
